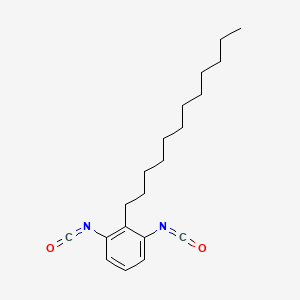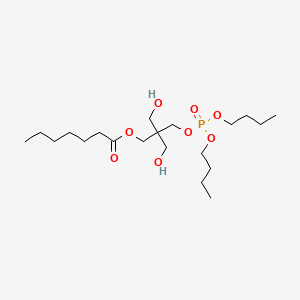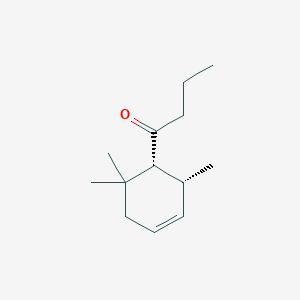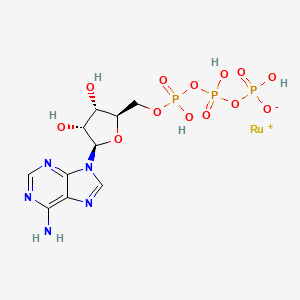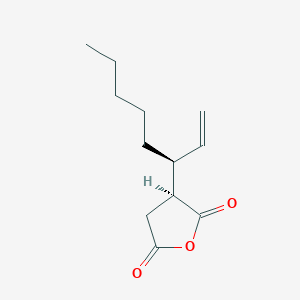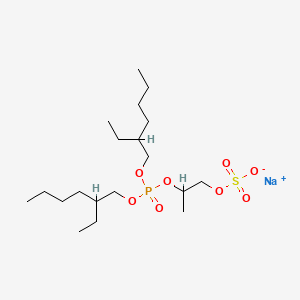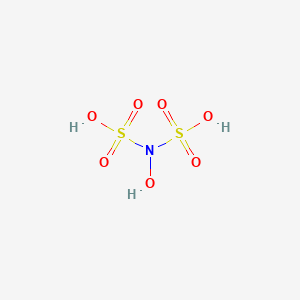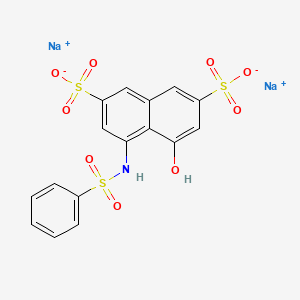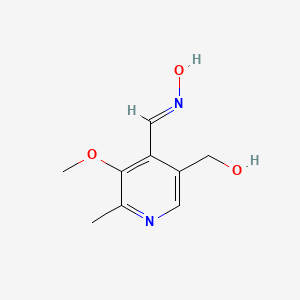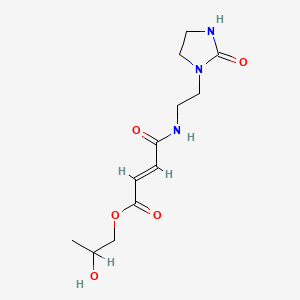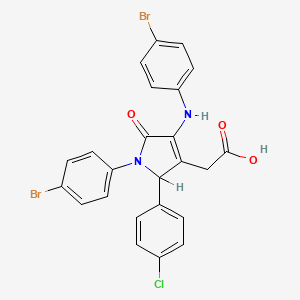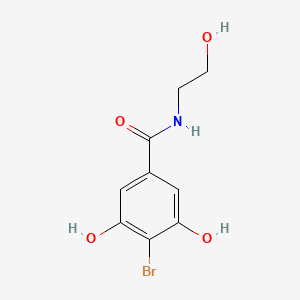
4-Bromo-3,5-dihydroxy-N-(2-hydroxyethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3,5-dihydroxy-N-(2-hydroxyethyl)benzamide is an organic compound with the molecular formula C9H10BrNO4 and a molecular weight of 276.08 g/mol This compound is characterized by the presence of a bromine atom, two hydroxyl groups, and a hydroxyethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, followed by the addition of 2-hydroxyethylamine under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization processes. These methods are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,5-dihydroxy-N-(2-hydroxyethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
4-Bromo-3,5-dihydroxy-N-(2-hydroxyethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3,5-dihydroxy-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and bromine groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The hydroxyethyl group enhances the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-dihydroxybenzamide: Lacks the hydroxyethyl group, resulting in different solubility and bioavailability properties.
3,5-Dihydroxy-N-(2-hydroxyethyl)benzamide: Lacks the bromine atom, affecting its reactivity and binding affinity.
4-Bromo-3,5-dihydroxy-N-(2-methoxyethyl)benzamide: Contains a methoxyethyl group instead of a hydroxyethyl group, altering its chemical and biological properties.
Uniqueness
4-Bromo-3,5-dihydroxy-N-(2-hydroxyethyl)benzamide is unique due to the presence of both bromine and hydroxyethyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance the compound’s versatility in various applications, making it a valuable tool in scientific research and industrial processes .
Properties
CAS No. |
46427-20-7 |
|---|---|
Molecular Formula |
C9H10BrNO4 |
Molecular Weight |
276.08 g/mol |
IUPAC Name |
4-bromo-3,5-dihydroxy-N-(2-hydroxyethyl)benzamide |
InChI |
InChI=1S/C9H10BrNO4/c10-8-6(13)3-5(4-7(8)14)9(15)11-1-2-12/h3-4,12-14H,1-2H2,(H,11,15) |
InChI Key |
HLMLWNJLJRZNGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)Br)O)C(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


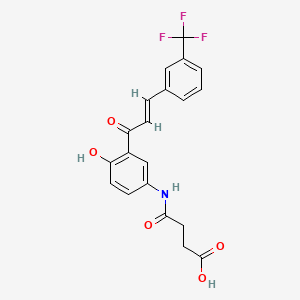
![6-Amino-4-methyl-5-[(4-nitrophenyl)azo]-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile](/img/structure/B12695336.png)
